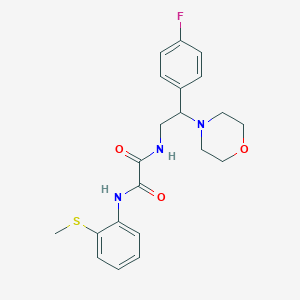
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O3S and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide, identified by CAS number 942012-65-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
- Molecular Formula : C21H23FN4O5
- Molecular Weight : 430.4 g/mol
- Structure : The compound features a morpholinoethyl group and a fluorophenyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The precise mechanism remains under investigation, but initial studies suggest modulation of signaling pathways associated with cancer and inflammatory responses.
Anticancer Activity
Recent studies have assessed the anticancer potential of this compound. For instance, a study published in Journal of Medicinal Chemistry highlighted that derivatives of oxalamide exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The presence of the fluorophenyl group is believed to enhance the compound's affinity for cancer-related targets.
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of the compound. Preliminary screening has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further detailed studies are necessary to elucidate the exact pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| PC-3 (Prostate Cancer) | 10 | ||
| Antimicrobial | E. coli | 20 | |
| S. aureus | 25 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Notes |
|---|---|---|
| This compound | High | Strong anticancer properties |
| N1-(4-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide | Moderate | Reduced potency due to structural changes |
| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Low | Limited biological activity |
Case Studies
- Anticancer Study : A recent publication explored the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Research : Another investigation focused on the antimicrobial properties against various pathogens. The compound exhibited notable activity against both E. coli and S. aureus, suggesting its potential use as an antibacterial agent.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-29-19-5-3-2-4-17(19)24-21(27)20(26)23-14-18(25-10-12-28-13-11-25)15-6-8-16(22)9-7-15/h2-9,18H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWIIKPIUMMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














